N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
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Overview
Description
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
The primary target of this compound, also known as INH1 , is the Hec1 protein . Hec1 (Highly Expressed in Cancer 1) is a component of the Ndc80 complex, which plays a crucial role in the attachment of spindle microtubules to kinetochores during cell division .
Mode of Action
INH1 operates by disrupting the interaction between Hec1 and Nek2 proteins . This disruption leads to a decrease in the overall level of Nek2 protein within the cell . The specific interaction between Hec1 and Nek2 is crucial for proper cell division, and its disruption can lead to cell cycle arrest .
Biochemical Pathways
The primary biochemical pathway affected by INH1 is the cell division process, specifically the spindle assembly checkpoint . This checkpoint ensures that all chromosomes are properly attached to the spindle before anaphase onset. By disrupting the Hec1/Nek2 interaction, INH1 impairs this checkpoint, leading to cell cycle arrest .
Result of Action
The result of INH1’s action is a decrease in cell proliferation . Specifically, INH1 has been shown to effectively inhibit the proliferation of human breast cancer cells, with a GI50 (concentration required to inhibit cell growth by 50%) of 10-21 μM . Furthermore, INH1 activates cell killing activity by impairing the spindle assembly checkpoint regulated by the Hec1/Nek2 pathway .
Biochemical Analysis
Biochemical Properties
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial activity by inhibiting the biosynthesis of bacterial lipids . It also interacts with various enzymes involved in metabolic pathways, potentially altering their activity and affecting overall cellular metabolism . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting or modifying their function.
Cellular Effects
The effects of this compound on cells are multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term effects. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, this compound exhibits beneficial effects, such as antimicrobial and anti-inflammatory properties . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes that play key roles in the metabolism of lipids and other biomolecules . These interactions can lead to changes in metabolic flux and the levels of various metabolites . The compound’s influence on metabolic pathways is an area of active research, with ongoing studies aimed at elucidating its precise role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects . The distribution of this compound is influenced by its chemical properties, including its solubility and affinity for various biomolecules .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it performs its biochemical functions . Targeting signals and post-translational modifications play a role in directing this compound to particular organelles . The subcellular localization of this compound is crucial for its activity, as it ensures that it interacts with the appropriate biomolecules to exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Acylation: The thiazole derivative is then acylated with 2-(2,5-dioxopyrrolidin-1-yl)acetyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-amine.
Pyrrolidinone Derivatives: Compounds such as N-phenylpyrrolidin-2-one and N-methylpyrrolidin-2-one.
Uniqueness
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is unique due to its specific combination of a thiazole ring and a pyrrolidinone moiety. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-10-3-4-12(11(2)7-10)13-9-24-17(18-13)19-14(21)8-20-15(22)5-6-16(20)23/h3-4,7,9H,5-6,8H2,1-2H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVVETJWMACTBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CN3C(=O)CCC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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